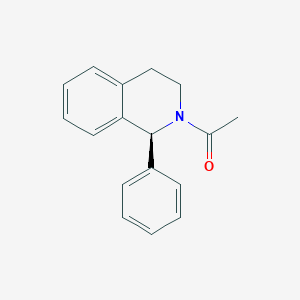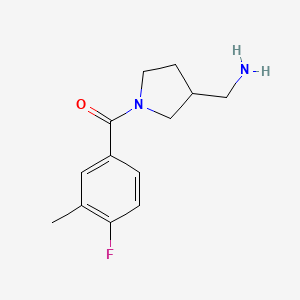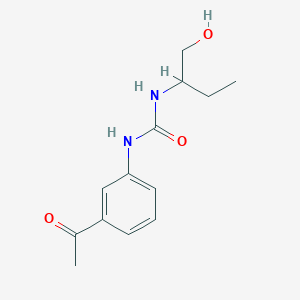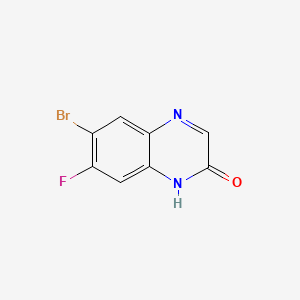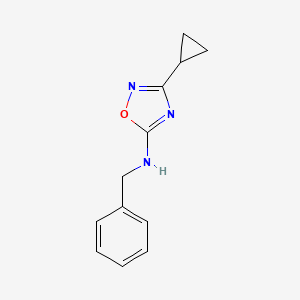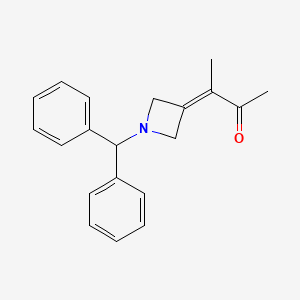
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one is a chemical compound with the molecular formula C20H21NO and a molecular weight of 291.39 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a benzhydryl group.
Méthodes De Préparation
The synthesis of 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one typically involves the reaction of benzhydryl chloride with azetidine-3-one under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles like halides or amines replace existing substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring and benzhydryl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one can be compared with other similar compounds, such as:
1-Benzhydrylazetidin-3-one: This compound has a similar structure but lacks the butan-2-one moiety.
Benzhydryl derivatives: These compounds share the benzhydryl group but differ in their other substituents. They are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H21NO |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
3-(1-benzhydrylazetidin-3-ylidene)butan-2-one |
InChI |
InChI=1S/C20H21NO/c1-15(16(2)22)19-13-21(14-19)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,20H,13-14H2,1-2H3 |
Clé InChI |
YNUCQFUZIVZYLY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


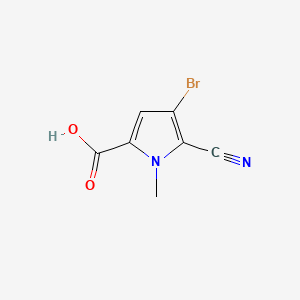
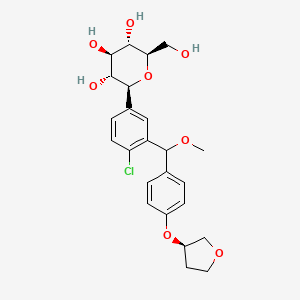
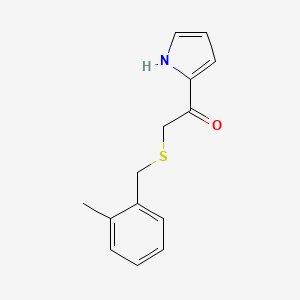
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)
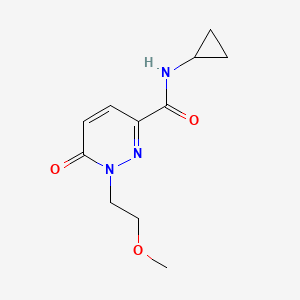
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
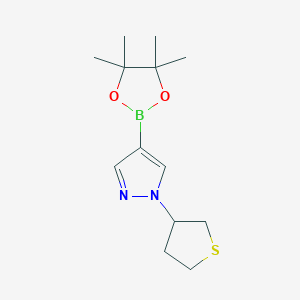
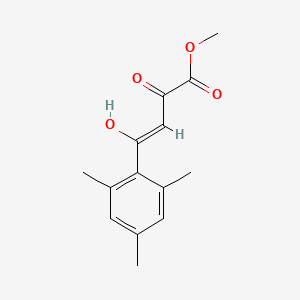
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
